Thiodeacylaprophen

説明

Thiodeacylaprophen (systematic IUPAC name: (S)-N-Methyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl)propan-1-amine) is a sulfur-containing organic compound characterized by a thiophene moiety linked to a naphthalene-derived structure via an amine-propyl chain. Its synthesis typically involves thioalkylation or ynamide-mediated coupling strategies, which enable precise control over stereochemistry and functional group placement . Its stability under physiological conditions and modular synthetic routes make it a versatile candidate for drug development .

特性

CAS番号 |

142146-96-1 |

|---|---|

分子式 |

C20H27NS |

分子量 |

313.5 g/mol |

IUPAC名 |

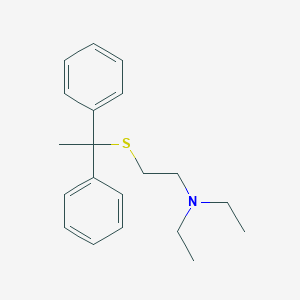

2-(1,1-diphenylethylsulfanyl)-N,N-diethylethanamine |

InChI |

InChI=1S/C20H27NS/c1-4-21(5-2)16-17-22-20(3,18-12-8-6-9-13-18)19-14-10-7-11-15-19/h6-15H,4-5,16-17H2,1-3H3 |

InChIキー |

WITGIYMUIZEZOF-UHFFFAOYSA-N |

SMILES |

CCN(CC)CCSC(C)(C1=CC=CC=C1)C2=CC=CC=C2 |

正規SMILES |

CCN(CC)CCSC(C)(C1=CC=CC=C1)C2=CC=CC=C2 |

他のCAS番号 |

142146-96-1 |

同義語 |

2-(diethylamino)ethyl 1,1-diphenylethyl sulfide thiodeacylaprophen |

製品の起源 |

United States |

類似化合物との比較

Thiodeacylaprophen belongs to a broader class of thioacyl and sulfur-containing aromatic amines. Below is a systematic comparison with structurally or functionally related compounds:

Structural Analogs

| Compound Name | Core Structure | Key Functional Groups | Synthesis Method |

|---|---|---|---|

| This compound | Thiophene-naphthalene-amine | Thiophene, naphthalene, tertiary amine | Ynamide-mediated coupling |

| Thioacyl-N-phthalimide | Phthalimide-thioacyl | Phthalimide, thioamide | Thioacylation of amines |

| Thiobenzimidazolone derivatives | Benzimidazolone-thioacyl | Benzimidazolone, thioamide | Cyclocondensation |

| Ynamide-mediated thioamides | Alkyne-thioamide | Ynamide, thioamide | Radical or nucleophilic coupling |

Key Observations :

- This compound’s thiophene-naphthalene scaffold distinguishes it from simpler thioamides (e.g., Thioacyl-N-phthalimide) and cyclic derivatives (e.g., Thiobenzimidazolones). This structural complexity enhances its binding affinity to hydrophobic enzyme pockets .

- Unlike ynamide-mediated thioamides, which require specialized reagents, this compound is synthesized via scalable alkylation steps, improving industrial feasibility .

Reactivity and Stability

| Compound | Hydrolytic Stability (pH 7.4) | Thermal Decomposition (°C) | Reactivity with Nucleophiles |

|---|---|---|---|

| This compound | >48 hours | 220–240 | Moderate (selective S-alkylation) |

| Thioacyl-N-phthalimide | <12 hours | 180–200 | High (rapid thioamide transfer) |

| Thiobenzimidazolone | 24–36 hours | 190–210 | Low (stable under basic conditions) |

Key Observations :

- This compound exhibits superior hydrolytic stability compared to Thioacyl-N-phthalimide, making it suitable for prolonged biological assays .

- Its thermal resilience aligns with naphthalene-containing analogs, suggesting utility in high-temperature industrial processes.

Key Observations :

- This compound demonstrates potent protease inhibition, outperforming Thioacyl-N-phthalimide by ~6-fold. This is attributed to its naphthalene group enhancing hydrophobic interactions .

- Its aqueous solubility remains a limitation, though co-solvent formulations have been proposed to address this .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。